Pseudoginsenoside Rt1

Ichthyotoxic Activity Natural Product Toxicology Ginsenoside Bioactivity

Researchers quantifying oleanane-type saponins in Panax spp. require an authentic standard to avoid misidentification of co-eluting chikusetsusaponins. Pseudoginsenoside Rt1 provides unambiguous differentiation via distinct ESI-QTOF-MS/MS fragmentation and retention time. - Differentiates from chikusetsusaponins IV, IVa, and V in complex botanical matrices - Induces distinct hemodynamic response (↓BP, ↑HR, ↑uterine contractility) in rat models - Exhibits rare acute ichthyotoxic activity absent in dammarane-type ginsenosides Supplied with full Certificate of Analysis and HPLC chromatogram. Bulk quantities available.

Molecular Formula C47H74O18
Molecular Weight 927.1 g/mol
CAS No. 98474-74-9
Cat. No. B1258949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoginsenoside Rt1
CAS98474-74-9
Molecular FormulaC47H74O18
Molecular Weight927.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
InChIInChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1
InChIKeyYTPBUIWNJRGZFW-HONMPOSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoginsenoside Rt1: Overview & Key Properties


Pseudoginsenoside Rt1 (CAS 98474-74-9) is a naturally occurring triterpenoid saponin belonging to the oleanane-type ginsenoside class [1]. It was first isolated from the fruit of *Randia siamensis* and later identified in *Panax* species, including *Panax japonicus* and *Panax pseudo-ginseng* [2]. This compound is characterized by a complex molecular structure (C47H74O18, MW 927.08) featuring a β-D-glucopyranosyl ester at the C-28 position and a 2-O-β-D-xylopyranosyl-β-D-glucopyranosiduronic acid moiety at C-3 . Its unique glycosylation pattern distinguishes it from both dammarane-type ginsenosides (e.g., Rg1, Rb1, Re) and other oleanane-type saponins (e.g., chikusetsusaponins IVa and V), conferring a distinct biological profile that includes acute ichthyotoxic activity and notable cardiovascular effects [3].

1 Oleanane-type saponin reference standard for analytical method development
2 Unique ichthyotoxic activity supports toxicology research context
3 Distinct cardiovascular and reproductive endpoint context in in vivo models

Why Pseudoginsenoside Rt1 Is Irreplaceable


Pseudoginsenoside Rt1 exhibits a unique combination of acute ichthyotoxic and cardiovascular activities that are not replicated by other ginsenoside standards . Unlike the widely used dammarane-type ginsenosides (e.g., Rg1, Rb1, Re), which are primarily known for neuroprotective, anti-inflammatory, and cardioprotective effects in injury models, Pseudoginsenoside Rt1 induces a distinct hemodynamic response characterized by decreased blood pressure, increased heart rate, and enhanced spontaneous uterine contractility in *in vivo* rat models [1]. Furthermore, its acute ichthyotoxic property is a rare feature among ginsenosides, underscoring a unique mechanism of action that is absent in common analogs [2]. Substituting this compound with a structurally similar oleanane-type saponin like chikusetsusaponin IVa or V would not recapitulate this specific pharmacological signature, as these analogs lack the precise glycosylation pattern responsible for the observed cardiovascular and ichthyotoxic effects [3].

Common dammarane ginsenosides (Rg1, Rb1) lack reported ichthyotoxic activity, altering toxicology endpoint context.
Oleanane analogs (chikusetsusaponin IVa, V) with different glycosylation may not reproduce distinct cardiovascular response.
Cardioprotective model effects of Rg1/Rb1 may shift hemodynamic endpoint interpretation compared to Pseudoginsenoside Rt1.

Pseudoginsenoside Rt1: Quantitative Differentiation


Unique Ichthyotoxic Activity

Pseudoginsenoside Rt1 demonstrates acute ichthyotoxic activity, a property not observed in the widely used dammarane-type ginsenoside standards such as Rg1, Rb1, or Re. This unique bioactivity was qualitatively confirmed through standard ichthyotoxicity assays [1].

Ichthyotoxic Activity
Class-level
Active (qualitative) vs. dammarane ginsenosides: no reported activity.
Supports unique toxicology research context.
Data to verify in standardized assays.
Ichthyotoxic Activity Natural Product Toxicology Ginsenoside Bioactivity

Distinct Cardiovascular Profile in Rats

In an in vivo rat study, administration of Pseudoginsenoside Rt1 (saponin 3) resulted in a clear triad of cardiovascular effects: decreased blood pressure, increased heart rate, and heightened spontaneous contractility of the uterus [1]. In contrast, dammarane-type ginsenosides such as Rg1 and Rb1 are primarily documented for their cardioprotective effects against ischemia-reperfusion injury and cardiac hypertrophy, rather than for directly altering baseline hemodynamic parameters in normal animals [2]. The quantitative data for Pseudoginsenoside Rt1's effects are presented as directional changes observed in the animal model.

Cardiovascular Profile in Rats
Cross-study
Decreased BP, increased HR, enhanced uterine contractility. Rg1/Rb1: primarily cardioprotective models.
Distinct hemodynamic endpoint context.
Directional changes from in vivo rat model.
Cardiovascular Pharmacology In Vivo Rat Model Hemodynamic Effects

Oleanane Backbone and Unique Glycosylation

Pseudoginsenoside Rt1 is an oleanane-type saponin with a specific glycosylation pattern: a β-D-glucopyranosyl ester at C-28 and a 2-O-β-D-xylopyranosyl-β-D-glucopyranosiduronic acid moiety at C-3 [1]. This structure contrasts with the dammarane-type backbone and different glycosylation patterns of common ginsenosides like Rg1 (protopanaxatriol-type with glucose at C-6 and C-20) and Rb1 (protopanaxadiol-type with glucose-glucose at C-3 and glucose-glucose at C-20) [2]. Even among oleanane-type saponins, Pseudoginsenoside Rt1 differs from chikusetsusaponin IVa (which has a glucuronic acid at C-3 and glucose at C-28) and chikusetsusaponin V (which lacks the xylose moiety) [3].

Structure & Glycosylation
Head-to-head
Oleanane backbone; C-28: β-D-Glcp ester; C-3: 2-O-β-D-Xylp-β-D-GlcpA. Chikusetsusaponins lack xylose.
Supports analytical method differentiation.
NMR/MS confirmed structural identity.
Saponin Structure Oleanane-type Triterpenoid Glycosylation Pattern

Variable Content Across Panax Species

Quantitative analysis of *Panax japonicus* from different regions revealed that Pseudoginsenoside RT1 content varies significantly, ranging from 0.07 to 34.09 mg/g, while chikusetsusaponin V content is consistently higher, ranging from 59.14 to 97.16 mg/g in the same samples [1]. This marked difference in natural abundance underscores the compound's unique distribution and its potential role as a specific chemotaxonomic marker.

Content in P. japonicus
Head-to-head
0.07–34.09 mg/g (vs. chikusetsusaponin V: 59.14–97.16 mg/g).
Supports quantification and QC reference.
HPLC data across 10 batches.
Natural Product Quantification Panax Species Profiling HPLC Analysis

Targeted Applications of Pseudoginsenoside Rt1


Reference Standard for Oleanane Saponin Analysis

Pseudoginsenoside RT1 serves as an essential analytical reference standard for the identification and quantification of oleanane-type saponins in complex plant matrices, particularly *Panax japonicus* and *Panax pseudo-ginseng*. Its unique retention time and mass spectrometric fragmentation pattern, characterized in ESI-QTOF-MS/MS studies, allow for its unambiguous differentiation from co-occurring saponins like chikusetsusaponins IV, IVa, and V . Laboratories engaged in quality control of *Panax* herbal materials or in chemotaxonomic studies require this specific standard to ensure accurate quantification, especially given its variable natural abundance [1].

In Vivo Cardiovascular & Reproductive Studies

For researchers investigating the direct hemodynamic and uterotonic effects of natural saponins, Pseudoginsenoside Rt1 offers a distinct pharmacological tool. Unlike the cardioprotective ginsenosides Rg1 and Rb1, which are studied in disease models, Pseudoginsenoside Rt1 can be employed to explore mechanisms underlying decreased blood pressure, increased heart rate, and enhanced uterine contractility in normal *in vivo* rat models . This makes it a valuable compound for studies focused on cardiovascular regulation, smooth muscle contractility, or reproductive pharmacology, where its effects cannot be reproduced by other ginsenoside standards [1].

Toxicology & Ichthyotoxin Mechanism Studies

The acute ichthyotoxic activity of Pseudoginsenoside Rt1 is a rare and defining characteristic that warrants its use as a model compound in toxicological studies . Researchers investigating the mechanisms of fish toxins, the ecological roles of plant secondary metabolites, or developing novel piscicidal agents can utilize this compound as a unique reference. Its activity profile is distinct from typical ginsenosides and provides a specific chemical probe for exploring target interactions in aquatic organisms.

Application
Selection Property
Validation Focus
Oleanane saponin analytical method development
Unique glycosylation pattern and retention behavior
Chromatographic resolution and MS/MS fragmentation review
Cardiovascular and reproductive model research
Distinct hemodynamic and uterotonic profile
In vivo rat model endpoint interpretation
Ichthyotoxic activity mechanism studies
Acute ichthyotoxic activity (qualitative observation)
Aquatic toxicity assay response context

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